3,5-Dimethyl-4-phenylisoxazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-4-phenyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-11(9(2)13-12-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAXDAUULXCVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416046 | |
| Record name | 3,5-dimethyl-4-phenyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4345-46-4 | |
| Record name | 3,5-dimethyl-4-phenyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
biological activity of 3,5-Dimethyl-4-phenylisoxazole derivatives
An In-depth Technical Guide on the Biological Activity of 3,5-Dimethyl-4-phenylisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a prominent five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry, appearing in numerous clinically approved drugs.[1] Among its many derivatives, the this compound core has garnered significant attention for its wide range of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, anti-inflammatory, and antibacterial properties.
Anticancer Activity: Targeting Epigenetic Regulators
A significant body of research has focused on 3,5-dimethylisoxazole derivatives as potent inhibitors of Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4.[2][3] BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones and plays a crucial role in regulating the transcription of key oncogenes like c-Myc.[3][4] Inhibition of BRD4 has emerged as a promising strategy for cancer therapy.[5]
Mechanism of Action: BRD4 Inhibition
Derivatives of 3,5-dimethylisoxazole have been designed to mimic the acetylated lysine (KAc) moiety, enabling them to bind to the active site of bromodomains.[2] By competitively inhibiting the binding of BRD4 to acetylated histones, these compounds disrupt the transcriptional machinery responsible for the expression of proliferation-driving genes. This leads to the downregulation of oncoproteins such as c-Myc, resulting in cell cycle arrest and apoptosis in cancer cells.[3][4]
Below is a diagram illustrating the BRD4 signaling pathway and the inhibitory action of 3,5-dimethylisoxazole derivatives.
Caption: BRD4 inhibition by 3,5-dimethylisoxazole derivatives.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro inhibitory and antiproliferative activities of selected this compound derivatives.
| Compound ID | Target | Assay | IC50 Value | Cell Line | Reference |
| 11h | BRD4(1) | Enzyme Inhibition | 27.0 nM | - | [4] |
| BRD4(2) | Enzyme Inhibition | 180 nM | - | [4] | |
| Cell Proliferation | Antiproliferative | 0.120 µM | HL-60 (Leukemia) | [4] | |
| Cell Proliferation | Antiproliferative | 0.09 µM | MV4-11 (Leukemia) | [4] | |
| 22 | Cell Proliferation | Antiproliferative | 162 nM | HCT116 (Colorectal) | [5] |
| 11d | BRD4 | Enzyme Inhibition | 0.55 µM | - | [3] |
| Cell Proliferation | Antiproliferative | 0.19 µM | MV4-11 (Leukemia) | [3] | |
| 11e | BRD4 | Enzyme Inhibition | 0.86 µM | - | [3] |
| Cell Proliferation | Antiproliferative | 0.32 µM | MV4-11 (Leukemia) | [3] | |
| 11f | BRD4 | Enzyme Inhibition | 0.80 µM | - | [3] |
| Cell Proliferation | Antiproliferative | 0.12 µM | MV4-11 (Leukemia) | [3] | |
| 12 | BRD4(1) | Enzyme Inhibition | 640 nM | - | [2] |
Experimental Protocols
BRD4 Inhibition Assay (General Protocol): A peptide displacement-based amplified luminescent proximity homogeneous assay (ALPHA) is commonly used.[2] The assay measures the ability of a compound to disrupt the interaction between a BRD4 bromodomain protein and a biotinylated, acetylated histone peptide. The assay is typically performed in a 384-well plate. Reagents, including the BRD4 protein, the histone peptide, and the test compound, are incubated together. Subsequently, streptavidin-coated donor beads and anti-tag antibody-conjugated acceptor beads are added. In the absence of an inhibitor, the beads are brought into proximity, generating a luminescent signal. An active inhibitor disrupts the protein-peptide interaction, leading to a decrease in the signal. IC50 values are calculated from the dose-response curves.
Cell Proliferation (Antiproliferative) Assay: Cancer cell lines (e.g., MV4-11, HCT116) are seeded in 96-well plates and allowed to adhere overnight.[4][5] The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent assay. The absorbance or luminescence is measured, and the IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
Western Blot Analysis: To confirm the mechanism of action, western blotting is performed to measure the levels of downstream proteins like c-Myc.[3][4] Cells are treated with the test compound for a set time, then lysed. Proteins from the cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against c-Myc and a loading control (e.g., β-actin). After incubation with a secondary antibody, the protein bands are visualized using chemiluminescence, and the band intensities are quantified to determine the change in protein expression.[3]
Anti-inflammatory Activity
Isoxazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6] These enzymes are key players in the arachidonic acid pathway, which produces prostaglandins and leukotrienes—mediators of inflammation.
Quantitative Data: Anti-inflammatory Activity
The table below presents data for isoxazole derivatives screened for anti-inflammatory activity.
| Compound ID | Target | Assay | IC50 Value (µM) | Reference |
| 5f | COX-2 | Enzyme Inhibition | 9.16 | |
| 15-LOX | Enzyme Inhibition | 8.15 | ||
| 2b | LOX | Enzyme Inhibition | Significant Inhibition | [6] |
| COX-2 | Enzyme Inhibition | Significant Inhibition | [6] |
*Specific IC50 values were not provided in the abstract, but the compound was noted to have significant inhibitory activity.
Experimental Protocols
Carrageenan-Induced Rat Paw Edema: This is a standard in vivo model for evaluating acute anti-inflammatory activity.[7] Rats are administered the test compound or a standard drug (e.g., Nimesulide) orally. After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation. The paw volume is measured at various time intervals using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[7]
In Vitro COX/LOX Inhibition Assay: The inhibitory activity of the compounds against COX-1, COX-2, and LOX enzymes is determined using enzyme immunoassay (EIA) kits or spectrophotometric methods. The assay measures the ability of a compound to inhibit the enzyme's conversion of its substrate (e.g., arachidonic acid) into its product (e.g., prostaglandin or leukotriene). The results are expressed as the concentration of the compound required to inhibit 50% of the enzyme activity (IC50).
Antibacterial Activity
Certain derivatives of the phenylisoxazole scaffold have demonstrated potent antibacterial activity, particularly against plant pathogens.[8][9][10] These findings suggest potential applications in agriculture or as leads for developing new antibacterial agents for human health.
Quantitative Data: Antibacterial Activity
The following table summarizes the antibacterial efficacy of selected 4-nitro-3-phenylisoxazole derivatives against plant pathogenic bacteria.
| Bacterial Strain | Compound ID | EC50 Value (µg/mL) | Positive Control (Bismerthiazol) EC50 (µg/mL) | Reference |
| Xanthomonas oryzae (Xoo) | 5o | 21.3 | 89.7 | [8][9] |
| Pseudomonas syringae (Psa) | 5p | 18.5 | 95.4 | [8][9] |
| Xanthomonas axonopodis (Xac) | 5q | 25.1 | 102.3 | [8][9] |
Experimental Protocols
Synthesis via [3+2] Cycloaddition: A common method for synthesizing the phenylisoxazole scaffold is the [3+2] cycloaddition reaction.[8][9] This involves reacting a substituted phenyloxime with a vinyl derivative in the presence of a suitable catalyst or under specific reaction conditions to yield the desired polysubstituted phenylisoxazole.
In Vitro Antibacterial Screening: The antibacterial activity is often evaluated using a broth microdilution method or an agar diffusion method to determine the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50).[8][11] For plant pathogens, a common method involves measuring the inhibition of bacterial growth in a liquid medium. Various concentrations of the test compounds are added to bacterial cultures, and the optical density is measured after an incubation period to assess bacterial growth.[9]
General Experimental and Discovery Workflow
The development of novel this compound derivatives typically follows a structured workflow from initial design and synthesis to comprehensive biological evaluation.
Caption: General workflow for drug discovery of isoxazole derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. iiste.org [iiste.org]
Spectroscopic Analysis of 3,5-Dimethyl-4-phenylisoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 3,5-Dimethyl-4-phenylisoxazole, a heterocyclic compound of interest in medicinal chemistry. This document details the expected spectroscopic characteristics, a plausible experimental protocol for its synthesis and analysis, and insights into its potential biological relevance.
Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | CDCl₃ | ~7.40-7.20 | m | Phenyl-H |
| ~2.40 | s | 3-CH₃ | ||
| ~2.20 | s | 5-CH₃ | ||
| ¹³C NMR | CDCl₃ | ~168 | s | C5 |
| ~160 | s | C3 | ||
| ~130 | s | Phenyl C (quaternary) | ||
| ~129 | s | Phenyl CH | ||
| ~128 | s | Phenyl CH | ||
| ~115 | s | C4 | ||
| ~12 | s | 3-CH₃ | ||
| ~10 | s | 5-CH₃ |
Table 2: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (Aromatic) | 3100-3000 | Medium |
| C-H stretching (Aliphatic) | 3000-2850 | Medium |
| C=N stretching (Isoxazole ring) | 1650-1630 | Medium |
| C=C stretching (Aromatic & Isoxazole) | 1600-1450 | Strong |
| N-O stretching | 1450-1380 | Strong |
| C-O stretching | 1260-1200 | Strong |
Table 3: Mass Spectrometry (MS) Data
| Technique | Parameter | Expected Value |
| Electron Ionization (EI) | [M]⁺ (Molecular Ion) | m/z 173.08 |
| Major Fragments | m/z 130, 103, 77 |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound based on the well-established synthesis of isoxazoles from β-dicarbonyl compounds.
Materials:
-
3-Phenyl-2,4-pentanedione
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve 3-phenyl-2,4-pentanedione (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water to the flask.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Spectroscopic Analysis
Instrumentation:
-
NMR: Bruker Avance 400 MHz spectrometer (or equivalent)
-
IR: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with ATR accessory
-
MS: Agilent 7890B GC coupled to a 5977A MSD (or equivalent)
Procedures:
-
¹H and ¹³C NMR: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) and record the spectra.
-
IR: Place a small amount of the purified product directly on the ATR crystal and record the spectrum.
-
MS: Dissolve a dilute solution of the purified product in a suitable solvent and inject it into the GC-MS system.
Visualization of Experimental Workflow and Biological Context
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Biological Context: BRD4 Signaling Pathway
Derivatives of 3,5-dimethylisoxazole have been identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in the regulation of gene transcription.[1][2] BRD4 plays a crucial role in cancer by promoting the expression of oncogenes such as c-Myc. The following diagram illustrates a simplified signaling pathway involving BRD4.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While specific experimental data remains to be published, the provided information, based on sound chemical principles and data from related structures, offers a robust framework for researchers in the field. The outlined synthetic and analytical protocols provide a clear path for the preparation and characterization of this compound. Furthermore, the exploration of its potential role as a BRD4 inhibitor highlights its relevance in the context of modern drug discovery and development.
References
The Ascendance of Isoxazoles: A Technical Guide to Novel Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, continues to be a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its status as a "privileged structure" in drug discovery. This technical guide delves into the core aspects of recent advancements in the discovery and synthesis of novel isoxazole derivatives, offering a comprehensive resource for researchers navigating this dynamic field. We present a compilation of detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and synthetic workflows to facilitate a deeper understanding and inspire further innovation.
I. Synthetic Strategies: From Classical Reactions to Green Chemistry
The construction of the isoxazole ring has evolved significantly, with modern methodologies offering improved efficiency, regioselectivity, and milder reaction conditions compared to traditional approaches. A predominant and versatile method remains the reaction of β-dicarbonyl compounds or their synthetic equivalents with hydroxylamine. However, recent innovations have expanded the synthetic chemist's toolkit.
One of the most widely employed strategies involves the cyclization of chalcone intermediates.[1][2] This two-step process typically begins with a Claisen-Schmidt condensation to form the α,β-unsaturated ketone (chalcone), followed by reaction with hydroxylamine hydrochloride to yield the isoxazole ring.[1][3]
More contemporary approaches have embraced green chemistry principles, utilizing microwave irradiation and ultrasonic-assisted synthesis to accelerate reaction times and improve yields.[4][5] These methods often offer advantages in terms of energy efficiency and reduced solvent usage. Multi-component reactions have also gained prominence, allowing for the one-pot synthesis of complex isoxazole derivatives from simple starting materials.[4]
Experimental Protocols: A Practical Guide
Below are detailed methodologies for the synthesis of representative novel isoxazole derivatives, showcasing both classical and modern techniques.
Protocol 1: Synthesis of 3-(4-substituted phenyl)-5-(2",2"-dimethyl-7"-hydroxy chroman) isoxazole via Chalcone Intermediate [1]
-
Step 1: Synthesis of Chalcone Intermediate: A mixture of 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone (0.01 mol) and a substituted benzaldehyde (0.01 mol) is dissolved in ethanol (30 mL). To this solution, aqueous potassium hydroxide (15 g in 15 mL of water) is added, and the mixture is stirred at room temperature for 24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is acidified with hydrochloric acid to precipitate the chalcone derivative, which is then filtered, washed with water, and dried.
-
Step 2: Synthesis of Isoxazole Derivative: The synthesized chalcone (0.01 mol) and hydroxylamine hydrochloride (0.015 mol) are refluxed in absolute ethanol in the presence of potassium hydroxide for 4 hours. The reaction mixture is then neutralized with acetic acid and poured into ice-cold water. The resulting precipitate, the isoxazole derivative, is filtered, washed, and recrystallized from a suitable solvent.
Protocol 2: Microwave-Assisted Synthesis of 3-[3-(2-hydroxyphenyl)-isoxazol-5-yl]-chromen-4-one [5]
-
A mixture of 1-(2-hydroxy-5-methyl-phenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)-propane-1,3-dione (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) is taken in a round-bottom flask with a few drops of ethanol. The flask is capped with a funnel and subjected to microwave irradiation (680 watts) for 2.5 minutes. After completion of the reaction (monitored by TLC), the product is isolated and purified.
Protocol 3: Synthesis of Isoxazole-Carboxamide Derivatives [6]
-
To a solution of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride in an appropriate solvent, an equimolar amount of a desired amine is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion. The solvent is then evaporated, and the residue is purified by column chromatography to yield the isoxazole-carboxamide derivative.
II. Biological Activities and Quantitative Data
Novel isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of new therapeutics. Their efficacy spans across several key areas, including anticancer, anti-inflammatory, and antimicrobial applications.
Anticancer Activity
Numerous studies have highlighted the potential of isoxazole derivatives as potent anticancer agents.[6][7][8] Their mechanisms of action are diverse and include the inhibition of key signaling proteins such as vascular endothelial growth factor receptor 2 (VEGFR2), a critical mediator of angiogenesis.[8] The quantitative data for the anticancer activity of selected novel isoxazole derivatives are summarized in the table below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3c | Leukemia (HL-60) | <10 | [8] |
| 8 | Hepatocellular Carcinoma (HepG2) | 0.84 | [8] |
| 10a | Hepatocellular Carcinoma (HepG2) | 0.79 | [8] |
| 10c | Hepatocellular Carcinoma (HepG2) | 0.69 | [8] |
| 2d | Cervical Cancer (HeLa) | 15.48 µg/mL | [6] |
| 2d | Liver Cancer (Hep3B) | ~23 µg/mL | [6] |
| 2e | Liver Cancer (Hep3B) | ~23 µg/mL | [6] |
Anti-inflammatory Activity
Isoxazole derivatives have also emerged as significant anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.[9][10] The selective inhibition of COX-2 over COX-1 is a particularly desirable trait, as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound ID | % Inhibition of Paw Edema | Standard Drug | Reference |
| 4f | High | Parecoxib | [10] |
| 4n | High | Parecoxib | [10] |
| C3 | Potent COX-2 Inhibitor | - | [9] |
| C5 | Potent COX-2 Inhibitor | - | [9] |
| C6 | Potent COX-2 Inhibitor | - | [9] |
Antimicrobial Activity
The rising threat of antimicrobial resistance has spurred the search for new classes of antibiotics and antifungals. Isoxazole derivatives have shown considerable promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[3][11]
| Compound ID | Organism | MIC (µg/mL) | Reference |
| TPI-2 | S. aureus, B. subtilis, E. coli | - | [3] |
| TPI-5 | S. aureus, B. subtilis, E. coli | - | [3] |
| TPI-14 | C. albicans, A. niger | - | [3] |
| IC-1 to IC-5 | Gram-positive and Gram-negative bacteria | - | [11] |
III. Visualizing the Core: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and processes involved in the discovery and synthesis of novel isoxazole derivatives, the following diagrams have been generated using Graphviz.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. sarpublication.com [sarpublication.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity : Oriental Journal of Chemistry [orientjchem.org]
- 11. derpharmachemica.com [derpharmachemica.com]
Preliminary Anticancer Activity Screening of 3,5-Dimethyl-4-phenylisoxazole: A Technical Guide
Introduction
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] Specifically, the 3,5-disubstituted isoxazole core is present in several compounds investigated for their potential in oncology. While 3,5-Dimethyl-4-phenylisoxazole itself has not been extensively studied, its structural analogues have shown promise by targeting key cancer-related proteins.
This technical guide is intended for researchers, scientists, and drug development professionals. It outlines a potential preliminary screening cascade to evaluate the anticancer activity of this compound. The proposed experiments are based on the mechanisms of action of similar molecules, with a particular focus on the inhibition of Bromodomain-containing protein 4 (BRD4), a validated target in various cancers.
Potential Mechanism of Action: Learning from Analogs
Several studies on complex molecules containing the 3,5-dimethylisoxazole moiety have demonstrated potent anticancer effects through the inhibition of BRD4.[2][3] BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that act as epigenetic readers, recognizing acetylated lysine residues on histones and other proteins to regulate gene transcription. The 3,5-dimethylisoxazole group has been identified as an effective mimic of acetylated lysine, enabling it to bind to the active site of bromodomains and disrupt their function.[3]
Inhibition of BRD4 has been shown to downregulate the expression of key oncogenes, most notably c-Myc, leading to cell cycle arrest and apoptosis in various cancer cell lines.[2] Therefore, a primary hypothesis for the potential anticancer activity of this compound is its function as a BRD4 inhibitor.
Quantitative Data from Structurally Related Compounds
To establish a benchmark for the potential potency of this compound, the following tables summarize the in vitro activity of various isoxazole derivatives from published studies. It is important to note that these are more complex molecules where the 3,5-dimethylisoxazole core is a key pharmacophore.
Table 1: Antiproliferative Activity of 3,5-Dimethylisoxazole-Containing BRD4 Inhibitors
| Compound Name/Reference | Cancer Cell Line | Assay Type | IC50 Value |
| Compound 11h [2] (A complex 3,5-dimethylisoxazol-4-yl)-4-phenyl derivative) | HL-60 (Leukemia) | Cell Proliferation | 0.120 µM |
| MV4-11 (Leukemia) | Cell Proliferation | 0.09 µM | |
| Compound 22 (A 3,5-dimethylisoxazole derivative dimer) | HCT116 (Colorectal) | Cell Proliferation | 162 nM |
| Compound 8 [3] (A 3,5-dimethylisoxazol-4-yl phenol derivative) | MV4;11 (Leukemia) | MTS Cytotoxicity | 794 nM |
| Compound 9 [3] (A 3,5-dimethylisoxazol-4-yl phenol derivative) | MV4;11 (Leukemia) | MTS Cytotoxicity | 616 nM |
Table 2: BRD4 Inhibitory Activity of 3,5-Dimethylisoxazole-Containing Compounds
| Compound Name/Reference | Target | Assay Type | IC50 Value |
| Compound 11h [2] | BRD4(1) | In vitro | 27.0 nM |
| BRD4(2) | In vitro | 180 nM | |
| Compound 12 [3] (A phenyl derivative of a 3,5-dimethylisoxazol-4-yl compound) | BRD4(1) | ALPHA Assay | 640 nM |
Proposed Experimental Protocols for Preliminary Screening
The following section details the methodologies for a logical workflow to screen this compound for anticancer activity.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration-dependent effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Human cancer cell lines (e.g., HL-60, MV4-11, HCT116, and a non-cancerous control cell line like fibroblasts).
-
This compound (dissolved in DMSO).
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with varying concentrations of the compound (e.g., ranging from 0.01 µM to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Induction Analysis (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if the cytotoxic effects of this compound are mediated by the induction of apoptosis.
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Cold 70% ethanol.
-
RNase A.
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
Procedure:
-
Treat cells with the IC50 concentration of the compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
BRD4 Inhibition Assay (In Vitro)
Objective: To directly assess the inhibitory activity of this compound on the BRD4 protein.
Materials:
-
Recombinant human BRD4 protein (bromodomain 1).
-
Histone H4 peptide acetylated at Lys5, 8, 12, and 16.
-
Assay buffer and detection reagents (commercially available kits, e.g., AlphaScreen®).
-
This compound.
Procedure:
-
Perform the assay according to the manufacturer's instructions of a commercial BRD4 inhibition assay kit.
-
Typically, the assay involves incubating the recombinant BRD4 protein with the acetylated histone peptide in the presence of varying concentrations of this compound.
-
The interaction between BRD4 and the peptide is detected (e.g., via a proximity-based signal).
-
Measure the signal and calculate the percentage of inhibition at each compound concentration.
-
Determine the IC50 value for BRD4 inhibition.
Visualizations: Workflows and Pathways
The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway affected by this compound, based on the activity of its analogs.
Caption: A proposed experimental workflow for the preliminary in vitro screening of this compound for anticancer activity.
Caption: A simplified diagram of the proposed mechanism of action via BRD4 inhibition, leading to reduced c-Myc expression and subsequent effects on cell proliferation and apoptosis.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-Dimethyl-4-phenylisoxazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive experimental protocol for the multi-step synthesis of 3,5-Dimethyl-4-phenylisoxazole. The synthesis is achieved through a three-step sequence: (1) the initial formation of the 3,5-dimethylisoxazole core via a condensation reaction between pentane-2,4-dione and hydroxylamine hydrochloride; (2) subsequent regioselective bromination at the 4-position of the isoxazole ring using N-bromosuccinimide; and (3) a final palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group. Detailed methodologies for each reaction, purification procedures, and characterization data are presented. All quantitative data are summarized for clarity, and a visual representation of the experimental workflow is provided.
Experimental Protocols
This procedure outlines the formation of the isoxazole ring from commercially available starting materials.
Materials:
-
Pentane-2,4-dione
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water (deionized)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) in a solution of sodium hydroxide (1.0 eq) in 50 mL of water.
-
To this solution, add a solution of pentane-2,4-dione (1.0 eq) in 50 mL of ethanol.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to yield 3,5-dimethylisoxazole as a colorless liquid.
This protocol describes the regioselective bromination of the synthesized 3,5-dimethylisoxazole.
Materials:
-
3,5-Dimethylisoxazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium sulfite (aqueous solution, 10%)
-
Brine
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a 100 mL round-bottom flask protected from light, dissolve 3,5-dimethylisoxazole (1.0 eq) in 30 mL of acetonitrile.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, quench the reaction by adding 20 mL of a 10% aqueous solution of sodium sulfite.
-
Extract the mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by vacuum distillation to obtain 4-bromo-3,5-dimethylisoxazole.[1][2][3][4]
This final step involves the palladium-catalyzed cross-coupling of the brominated isoxazole with phenylboronic acid.
Materials:
-
4-Bromo-3,5-dimethylisoxazole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL Schlenk flask, add 4-bromo-3,5-dimethylisoxazole (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with 50 mL of ethyl acetate.
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Data Presentation
| Compound | Step | Starting Materials | Reagents | Solvent(s) | Typical Yield (%) | Physical State | Key Characterization Data |
| 3,5-Dimethylisoxazole | 1 | Pentane-2,4-dione, Hydroxylamine HCl | NaOH | Ethanol/Water | 70-80 | Colorless Liquid | b.p. 141-142 °C |
| 4-Bromo-3,5-dimethylisoxazole | 2 | 3,5-Dimethylisoxazole | N-Bromosuccinimide | Acetonitrile | 85-95 | Colorless Liquid | b.p. 176 °C; Density: 1.478 g/mL at 25 °C.[1] |
| This compound | 3 | 4-Bromo-3,5-dimethylisoxazole, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol/Water | 75-85 | White Solid | ¹H NMR (CDCl₃): δ 7.50-7.30 (m, 5H, Ar-H), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃). |
Experimental Workflow Visualization
The following diagram illustrates the sequential workflow of the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols: 3,5-Dimethyl-4-phenylisoxazole in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of anti-inflammatory agents derived from a 3,5-disubstituted-4-phenylisoxazole scaffold. This document includes detailed experimental protocols for synthesis and biological assays, quantitative data on anti-inflammatory activity, and a diagram of a key signaling pathway involved in inflammation.
Introduction
The isoxazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anti-inflammatory properties.[1][2] Compounds incorporating the isoxazole scaffold have been successfully developed as potent anti-inflammatory drugs, with a notable example being the selective COX-2 inhibitor class of drugs.[1][3] The anti-inflammatory effects of many isoxazole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[4] The substitution pattern on the isoxazole ring plays a crucial role in determining the potency and selectivity of these compounds. This document focuses on the synthetic utility of a 3,5-disubstituted-4-phenylisoxazole core structure for the generation of novel anti-inflammatory agents.
Synthesis of 3,5-Disubstituted-4-phenylisoxazole Derivatives
A general and effective method for the synthesis of 3,5-disubstituted isoxazoles involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[5] By modifying this approach, specifically starting with a substituted 1,3-dicarbonyl precursor, various analogs can be synthesized for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-5-methyl-4-phenylisoxazole
This protocol describes a representative synthesis of a 3,5-disubstituted-4-phenylisoxazole derivative.
Materials:
-
1-(4-methoxyphenyl)-2-phenylpropane-1,3-dione
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
To a solution of 1-(4-methoxyphenyl)-2-phenylpropane-1,3-dione (1 mmol) in a 1:1 mixture of ethanol and water (10 mL) in a 50 mL round-bottom flask, add sodium acetate (1.1 mmol) and hydroxylamine hydrochloride (1.1 mmol).[6]
-
Stir the reaction mixture at room temperature for 4 hours.[6]
-
Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane).
-
Upon completion of the reaction, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[6]
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate and filter.[6]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 3-(4-methoxyphenyl)-5-methyl-4-phenylisoxazole.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Anti-inflammatory Activity Evaluation
The anti-inflammatory potential of the synthesized compounds can be assessed using both in vivo and in vitro models. The carrageenan-induced paw edema model in rodents is a widely used in vivo assay for acute inflammation, while the in vitro cyclooxygenase (COX) inhibition assay helps to elucidate the mechanism of action.
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the anti-inflammatory activity of representative isoxazole derivatives from the literature, evaluated by the carrageenan-induced paw edema method.
| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |
| N-{[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydroisoxazol-4-yl]methyl}aniline | 50 | - | 38.24 | [7][8] |
| N-{[3-(2-fluorophenyl)-5-phenyl-4,5-dihydroisoxazol-4-yl]methyl}aniline | 50 | - | 33.80 | [7][8] |
| N-{[5-(2-fluorophenyl)-3-phenyl-4,5-dihydroisoxazol-4-yl]methyl}aniline | 50 | - | 39.40 | [7][8] |
| 3-(4-Chlorophenyl)-4-phenylisoxazole (5b) | - | 2 | 75.68 | [9] |
| 3-(4-Chlorophenyl)-4-phenylisoxazole (5b) | - | 3 | 76.71 | [9] |
| Indomethacin (Standard) | 10 | - | 35.29 | [7][8] |
| Diclofenac Sodium (Standard) | 10 | 2 | 74.22 | [9] |
| Diclofenac Sodium (Standard) | 10 | 3 | 73.62 | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol details the in vivo assessment of anti-inflammatory activity.[1][4][10][11][12]
Materials:
-
Wistar rats (150-200 g)
-
Test compounds (isoxazole derivatives)
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
-
1% (w/v) carrageenan solution in saline
-
Vehicle (e.g., 5% Tween 80 in saline)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatize the rats for at least one week before the experiment.[12]
-
Divide the animals into groups (n=5-6 per group): vehicle control, standard drug, and test compound groups at various doses.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer (V0).[1]
-
Administer the test compounds and the standard drug orally by gavage. Administer the vehicle to the control group.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat to induce edema.[1][10][11]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection (Vt).[10][11]
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula:[1] % Inhibition = [1 - (ΔVtreated / ΔVcontrol)] x 100 Where ΔV = Vt - V0.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines the procedure for assessing the inhibitory effect of the synthesized compounds on COX-2 activity.[13][14]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Celecoxib (standard COX-2 inhibitor)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
In a 96-well plate, add the test compounds at various concentrations to the respective wells. Include wells for a vehicle control (enzyme control) and a positive control with Celecoxib.[13]
-
Add the reconstituted human recombinant COX-2 enzyme to all wells except for the no-enzyme control.
-
Initiate the reaction by adding a solution of arachidonic acid and NaOH to all wells simultaneously.[13]
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.[14]
-
Determine the rate of the reaction from the linear portion of the kinetic plot.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway
The anti-inflammatory effects of many drugs are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[15]
References
- 1. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "SYNTHESIS, CHARACTERIZATION AND EVALUATION OF IN- VIVO ANTI-INFLAMMATORY ACTIVITY OF SOME SYNTHESIZED N-((3, 5-SUB-4, 5-DIHYDROISOXAZOL-4-YL)METHYL)ANILINE DERIVATIVES". | Semantic Scholar [semanticscholar.org]
- 9. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 11. inotiv.com [inotiv.com]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Dimethyl-4-phenylisoxazole as a Potent Ligand for Bromodomain Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications play a crucial role in regulating gene expression and cellular function. Among the key players in the epigenetic landscape are bromodomains, protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is a critical step in the recruitment of transcriptional machinery to chromatin, thereby activating gene expression. The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are particularly well-studied bromodomain-containing proteins and have emerged as promising therapeutic targets in oncology and inflammation.
The 3,5-dimethyl-4-phenylisoxazole scaffold has been identified as a novel and effective acetyl-lysine bioisostere capable of competitively inhibiting the binding of bromodomains to acetylated histones.[1][2] This discovery has led to the development of a class of small molecule inhibitors with significant potential for therapeutic applications. This document provides detailed application notes and experimental protocols for the characterization and utilization of this compound and its derivatives as bromodomain inhibitors.
Mechanism of Action
The 3,5-dimethylisoxazole moiety acts as a structural mimic of acetylated lysine (KAc).[1][2] X-ray crystallography studies have revealed that the isoxazole ring occupies the acetyl-lysine binding pocket of the bromodomain.[1][3] A key interaction involves a hydrogen bond between the isoxazole oxygen atom and the highly conserved asparagine residue within the binding pocket, mirroring the interaction of the acetyl-lysine carbonyl oxygen.[1][3] The phenyl group and other substituents on the isoxazole core can be modified to enhance potency and selectivity by extending into adjacent hydrophobic regions of the binding site, such as the WPF shelf.[4][5]
Data Presentation
The following tables summarize the reported inhibitory activities of this compound and its derivatives against various bromodomains. These values highlight the potency and selectivity profile of this chemical class.
Table 1: In Vitro Inhibitory Activity of 3,5-Dimethylisoxazole Derivatives against BET Bromodomains
| Compound Reference | Target Bromodomain | Assay Type | IC50 (µM) | Kd (nM) |
| Compound 3a[1] | BRD4(1) | AlphaScreen | 27 | - |
| Compound 4b[1] | CREBBP | Thermal Shift | - | - |
| Compound 33[3] | BRD4 | - | 4.8 | - |
| Compound 33[3] | BRD2 | - | 1.6 | - |
| UMB-32[6] | BRD4 | - | - | 550 |
| Compound 11h[7] | BRD4(1) | - | 0.027 | - |
| Compound 11h[7] | BRD4(2) | - | 0.180 | - |
| Dimer 22[8] | HCT116 cells | Proliferation | 0.162 | - |
Table 2: Cellular Activity of 3,5-Dimethylisoxazole Derivatives
| Compound Reference | Cell Line | Assay Type | IC50 (µM) | Notes |
| Compound 8[5] | MV4;11 | MTS Cytotoxicity | 0.794 | Acute Myeloid Leukemia |
| Compound 9[5] | MV4;11 | MTS Cytotoxicity | 0.616 | Acute Myeloid Leukemia |
| Compound 11h[7] | HL-60 | Proliferation | 0.120 | Acute Promyelocytic Leukemia |
| Compound 11h[7] | MV4-11 | Proliferation | 0.09 | Acute Myeloid Leukemia |
Signaling Pathways and Experimental Workflows
The inhibition of BET bromodomains, particularly BRD4, by this compound derivatives disrupts key signaling pathways involved in cell proliferation and survival. A primary downstream effect is the transcriptional repression of the oncogene MYC.
Caption: BRD4-mediated transcription of MYC and its inhibition.
The following diagram illustrates a typical workflow for evaluating a novel this compound derivative as a bromodomain inhibitor.
Caption: Experimental workflow for inhibitor characterization.
Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Bromodomain Inhibition
Principle: This bead-based proximity assay measures the interaction between a biotinylated acetylated histone peptide and a GST-tagged bromodomain.[3] Streptavidin-coated Donor beads bind to the biotinylated peptide, and anti-GST Acceptor beads bind to the GST-tagged bromodomain. When in close proximity, excitation of the Donor beads generates singlet oxygen, which activates the Acceptor beads, resulting in light emission. A competitive inhibitor will disrupt the bromodomain-peptide interaction, leading to a decrease in the AlphaScreen signal.
Materials:
-
GST-tagged bromodomain protein (e.g., BRD4(1))
-
Biotinylated acetylated histone peptide (e.g., Biotin-H4K5acK8acK12acK16ac)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-GST Acceptor beads (PerkinElmer)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound derivative (test compound)
-
Positive control inhibitor (e.g., JQ1)
-
384-well white opaque microplates (e.g., OptiPlate-384)
-
AlphaScreen-capable plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the GST-tagged bromodomain and a 2X solution of the biotinylated histone peptide in Assay Buffer. The optimal concentrations should be determined empirically through cross-titration experiments.
-
Prepare serial dilutions of the test compound and positive control in Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of the test compound or control solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X GST-tagged bromodomain solution to each well.
-
Add 5 µL of the 2X biotinylated histone peptide solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Prepare a 1:1 mixture of Donor and Acceptor beads in Assay Buffer in the dark.
-
Add 10 µL of the bead mixture to each well.
-
Incubate for 60-90 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls (no inhibitor for 0% inhibition, high concentration of positive control for 100% inhibition).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis
Principle: ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[9][10] A solution of the ligand is titrated into a solution of the protein, and the heat released or absorbed is measured after each injection.
Materials:
-
Purified bromodomain protein (e.g., BRD4(1))
-
This compound derivative (ligand)
-
ITC Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl (must be identical for protein and ligand solutions)
-
Isothermal Titration Calorimeter
Protocol:
-
Sample Preparation:
-
Dialyze the protein extensively against the ITC buffer.
-
Dissolve the ligand in the final dialysis buffer to the desired concentration. Ensure the final DMSO concentration is identical in both the protein and ligand solutions if used.
-
Determine the accurate concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell (typically 10-20 µM).
-
Load the ligand solution into the injection syringe (typically 100-200 µM).
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform an initial injection to remove any air from the syringe.
-
Start the titration.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change for each injection.
-
Subtract the heat of dilution, determined from control titrations (ligand into buffer).
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., MV4-11, HL-60)
-
Complete cell culture medium
-
This compound derivative
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplates
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting cell viability against compound concentration.
-
Western Blot for c-Myc Downregulation
Principle: Western blotting is used to detect the level of a specific protein in a cell lysate. Inhibition of BRD4 with a this compound derivative is expected to decrease the expression of c-Myc protein.[7]
Materials:
-
Cancer cell line
-
This compound derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-Myc, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.
-
-
Analysis:
-
Quantify the band intensities and normalize the c-Myc signal to the β-actin signal to determine the relative decrease in c-Myc expression.
-
References
- 1. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CREBBP and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 7. CREBBP knockdown enhances RAS/RAF/MEK/ERK signaling in Ras pathway mutated acute lymphoblastic leukemia but does not modulate chemotherapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isoxazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for isoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing isoxazoles?
A1: The most prevalent methods for isoxazole synthesis include:
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with an alkyne. It is a highly versatile and widely used method for constructing the isoxazole ring.[1][2][3][4]
-
Reaction of 1,3-Diketones with Hydroxylamine: This is a classical and straightforward method where a 1,3-dicarbonyl compound reacts with hydroxylamine to form the isoxazole ring.[4][5][6][7]
-
Synthesis from Chalcones: Chalcones (α,β-unsaturated ketones) can be reacted with hydroxylamine hydrochloride to yield isoxazolines, which can then be oxidized to isoxazoles.[8][9][10][11]
-
Cycloisomerization of α,β-acetylenic oximes: Gold-catalyzed cycloisomerization of α,β-acetylenic oximes provides a route to substituted isoxazoles under mild conditions.[3]
Q2: How can I generate the nitrile oxide required for 1,3-dipolar cycloaddition?
A2: Nitrile oxides are unstable and are typically generated in situ. Common methods for their generation include:
-
Dehydrohalogenation of hydroxamoyl halides: This is a classic method where a base is used to eliminate HX from a hydroxamoyl halide.
-
Oxidation of aldoximes: A variety of oxidizing agents can be used, such as N-chlorosuccinimide (NCS) or chloramine-T.[12]
-
Dehydration of primary nitro compounds: This method can be performed using bases in the presence of a dipolarophile.[3]
Q3: What are some green or environmentally friendly approaches to isoxazole synthesis?
A3: Efforts to develop more sustainable methods for isoxazole synthesis focus on using greener solvents, catalysts, and energy sources. Some examples include:
-
Use of green solvents: Water, ethanol, and methanol have been used as solvents to reduce the reliance on petroleum-based solvents like benzene and toluene.[13]
-
Catalyst-free reactions: Some syntheses can be performed in aqueous media without the need for a catalyst.[5][14]
-
Ultrasound-assisted synthesis: Sonochemistry has been shown to enhance reaction efficiency, reduce energy consumption, and improve yields in isoxazole synthesis.[15]
-
Metal-free synthesis: Developing synthetic routes that avoid heavy metal catalysts is a key area of green chemistry.[1]
Troubleshooting Guides
Problem 1: Low Yield in 1,3-Dipolar Cycloaddition
Possible Causes & Solutions
| Cause | Suggested Solution |
| Inefficient Nitrile Oxide Generation | Ensure the complete conversion of the precursor to the nitrile oxide. For in situ generation from aldoximes, optimize the oxidant and reaction time. For dehydrohalogenation, ensure the base is sufficiently strong and used in the correct stoichiometry. |
| Decomposition of Nitrile Oxide | Nitrile oxides can dimerize to form furoxans. Use the nitrile oxide immediately after generation or generate it in the presence of the alkyne. Running the reaction at lower temperatures may also minimize dimerization. |
| Poor Reactivity of Alkyne | Electron-deficient alkynes generally react faster. If using an electron-rich alkyne, consider using a catalyst (e.g., Cu(I)) to accelerate the reaction.[1] |
| Suboptimal Solvent | The polarity of the solvent can influence the reaction rate. Screen a range of solvents with varying polarities to find the optimal conditions. |
| Incorrect Stoichiometry | Ensure the correct molar ratio of nitrile oxide precursor to alkyne. A slight excess of the alkyne may be beneficial. |
Problem 2: Formation of Regioisomers
Possible Causes & Solutions
| Cause | Suggested Solution |
| Reaction of Unsymmetrical Alkynes | The 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkynes can lead to a mixture of regioisomers (3,4- and 3,5-disubstituted isoxazoles). |
| Electronic Effects | The regioselectivity is often governed by the electronic properties of the substituents on the alkyne and the nitrile oxide. Generally, the more nucleophilic carbon of the alkyne attacks the more electrophilic oxygen of the nitrile oxide. |
| Steric Hindrance | Steric bulk on the reactants can also influence the regiochemical outcome. |
| Controlling Regioselectivity | In some cases, the choice of catalyst or solvent can influence the regioselectivity. For certain substrates, one regioisomer may be thermodynamically favored, so adjusting the reaction temperature and time could improve the ratio. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Suggested Solution |
| Presence of Starting Materials | Monitor the reaction progress using techniques like TLC or LC-MS to ensure complete consumption of the limiting reagent. |
| Formation of Side Products | Besides regioisomers, side products like furoxans (from nitrile oxide dimerization) can complicate purification. Optimize reaction conditions to minimize their formation. |
| Oily Product | If the product is an oil, try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution. If crystallization fails, column chromatography is the most common purification method. |
| Product is Water Soluble | If the product has significant water solubility, extraction with an appropriate organic solvent may be inefficient. Consider using a continuous liquid-liquid extractor or salting out the aqueous phase to improve extraction efficiency. |
| Product Co-elutes with Impurities | If standard column chromatography is ineffective, try alternative stationary phases (e.g., alumina, reverse-phase silica) or different solvent systems. Preparative HPLC can also be a powerful tool for separating difficult mixtures. |
Experimental Protocols
Synthesis of 3,5-Diphenylisoxazole from a 1,3-Diketone
This protocol is adapted from a procedure by Tokyo Chemical Industry Co., Ltd.[6]
Materials:
-
1,3-Diphenyl-1,3-propanedione
-
Hydroxylamine Hydrochloride
-
Ethanol
-
Water
Procedure:
-
To a solution of 1,3-diphenyl-1,3-propanedione (1.12 g, 5.0 mmol) in ethanol (20 mL) at room temperature, add hydroxylamine hydrochloride (396 mg, 6.0 mmol, 1.2 eq.).
-
Reflux the mixture overnight.
-
Monitor the reaction by UPLC.
-
After completion, add water (80 mL) to the reaction mixture.
-
Filter the resulting precipitate to obtain 3,5-diphenylisoxazole as a pale red solid (1.09 g, 99% yield).[6]
Synthesis of 5-Arylisoxazoles from Chalcones in Aqueous Media
This protocol is adapted from a procedure by Dou et al.[14][16]
Materials:
-
3-(Dimethylamino)-1-arylprop-2-en-1-one (chalcone derivative)
-
Hydroxylamine hydrochloride
-
Water
Procedure:
-
In a 25-mL round-bottom flask, add the 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), and water (5 mL).
-
Stir the mixture at 50 °C for 2 hours.
-
Collect the precipitate by suction filtration to obtain the 5-arylisoxazole product. This method often provides high purity without the need for further purification.[14][16]
Visualizations
Caption: Experimental workflow for the synthesis of 3,5-diphenylisoxazole.
Caption: Troubleshooting logic for low yield in isoxazole synthesis.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCI Practical Example: Isoxazole Ring Construction Reaction Using Hydroxylamine Hydrochloride | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity : Oriental Journal of Chemistry [orientjchem.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
troubleshooting common issues in 3,5-Dimethyl-4-phenylisoxazole experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-4-phenylisoxazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and handling of this compound.
Synthesis
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and solutions?
A1: Low yields can stem from several factors. Here's a troubleshooting guide:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. Ensure the reaction temperature is optimal and stable.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Control the temperature carefully, as higher temperatures can often lead to more side products. The choice of base and solvent can also be critical; consider screening different conditions.
-
-
Purity of Reagents: Impurities in starting materials can interfere with the reaction.
-
Solution: Use high-purity, anhydrous solvents and reagents. Purify starting materials if their purity is questionable.
-
-
Suboptimal Reaction Conditions: The reaction conditions may not be optimized for your specific setup.
-
Solution: Experiment with different molar ratios of reactants, catalyst loading (if applicable), and reaction concentrations. Ultrasound-assisted synthesis has been shown to improve yields and reduce reaction times in some cases.[1]
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products in the synthesis of this compound?
A2: The nature of side products depends on the synthetic route. For a common synthesis involving the condensation of a β-diketone with hydroxylamine, potential side products include:
-
Incompletely cyclized intermediates: The initial adduct between the diketone and hydroxylamine may not have fully cyclized to form the isoxazole ring.
-
Isomeric products: Depending on the substitution pattern of the starting materials, regioisomers of the desired isoxazole may form.
-
Products of self-condensation of the starting materials: The β-diketone may undergo self-condensation under certain conditions.
Purification
Q3: I am having difficulty purifying this compound by column chromatography. The separation is poor. What can I do?
A3: Poor separation during column chromatography is a common issue. Here are some troubleshooting steps:
-
Optimize the Solvent System: The polarity of the eluent is crucial for good separation.
-
Solution: Perform a systematic TLC analysis with different solvent systems (e.g., varying ratios of ethyl acetate and hexane) to identify the optimal eluent for separating your product from impurities. A shallow gradient elution can also improve separation.
-
-
Choice of Stationary Phase: Standard silica gel may not be suitable for all compounds.
-
Solution: Consider using a different stationary phase, such as alumina or reverse-phase silica, depending on the polarity of your compound and the impurities.
-
-
Sample Loading: Overloading the column can lead to broad peaks and poor separation.
-
Solution: Ensure you are not loading too much crude product onto the column. A good rule of thumb is to load an amount of crude material that is 1-5% of the weight of the stationary phase.
-
Q4: Can I purify this compound by recrystallization? If so, what solvents are recommended?
A4: Yes, recrystallization is a viable purification method if a suitable solvent can be found. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent Selection: Common solvents for recrystallizing organic compounds include ethanol, methanol, isopropanol, ethyl acetate, hexane, and mixtures thereof.
-
Procedure for solvent screening:
-
Place a small amount of the crude product in a test tube.
-
Add a small amount of a single solvent and observe the solubility at room temperature.
-
If it is insoluble, heat the mixture. If it dissolves, it is a potential recrystallization solvent.
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
If the compound is too soluble in one solvent and too insoluble in another, a mixed solvent system can be used. Dissolve the compound in the "good" solvent at an elevated temperature and then add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.
-
-
Handling and Storage
Q5: How stable is the isoxazole ring in this compound? Are there any conditions I should avoid?
A5: The isoxazole ring is generally stable. However, it can be susceptible to cleavage under certain conditions.
-
pH Stability: The isoxazole ring can be sensitive to basic conditions, which can lead to ring-opening. It is generally more stable under acidic and neutral conditions.
-
Photostability: Some isoxazole derivatives can undergo photochemical rearrangement upon exposure to UV light. It is good practice to store the compound in a dark, cool, and dry place.
Quantitative Data
The following table summarizes typical data for 3,5-dimethylisoxazole derivatives from various studies. Please note that specific values for this compound may vary depending on the experimental conditions.
| Parameter | Value | Reference Compound/Condition |
| Yield | 86% | Synthesis of 3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole.[2] |
| Melting Point | Not available for the specific compound. | For related 3,5-dimethylisoxazole-4-carboxylic acid: 139-144 °C. |
| IC50 (BRD4) | 27.0 nM | For a potent 3,5-dimethylisoxazole derivative BRD4 inhibitor. |
| IC50 (Cell Proliferation) | 0.09 µM | For a potent 3,5-dimethylisoxazole derivative in MV4-11 cells. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the condensation of 3-phenyl-2,4-pentanedione with hydroxylamine hydrochloride.
Materials:
-
3-phenyl-2,4-pentanedione
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-phenyl-2,4-pentanedione (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in water to the flask.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for 3,5-dimethylisoxazole derivatives as inhibitors of the BRD4 protein, which subsequently affects the c-Myc signaling pathway. These derivatives act as acetyl-lysine mimetics, binding to the bromodomain of BRD4 and preventing its interaction with acetylated histones. This leads to the downregulation of c-Myc transcription, a key oncogene.
Caption: BRD4-c-Myc signaling pathway and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
References
Technical Support Center: Scale-Up Synthesis of 3,5-Dimethyl-4-phenylisoxazole for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3,5-Dimethyl-4-phenylisoxazole for preclinical applications.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of 3,5-disubstituted isoxazoles typically involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][2] For this compound, a common laboratory-scale approach involves the reaction of 3-phenyl-2,4-pentanedione with hydroxylamine hydrochloride. Alternative methods, such as those employing flow chemistry, are being explored for improved efficiency and safety during scale-up.[3]
Q2: What are the critical process parameters to monitor during scale-up?
A2: Key parameters for successful scale-up include:
-
Temperature Control: Isoxazole synthesis can be exothermic, and maintaining a consistent temperature is crucial to prevent side reactions and ensure regioselectivity.[3][4]
-
pH Control: The pH of the reaction mixture can significantly influence the reaction rate and the formation of the desired isomer.[4]
-
Reagent Addition Rate: Controlled, slow addition of reagents is often necessary to manage exotherms and maintain optimal concentration profiles.
-
Mixing Efficiency: Adequate agitation is required to ensure homogeneity, especially in larger reactors, to promote heat and mass transfer.
Q3: How can the yield and purity of the final product be improved?
A3: To enhance yield and purity:
-
Optimize Reaction Conditions: Experiment with different solvents, temperatures, and catalysts to find the optimal conditions for your specific scale. Green solvents like water, ethanol, and methanol have been used in some isoxazole syntheses.[5]
-
High-Purity Starting Materials: Ensure the use of high-quality, well-characterized starting materials to minimize the introduction of impurities.
-
Effective Purification Strategy: Develop a robust purification protocol, which may include recrystallization, column chromatography, or a combination of techniques to remove byproducts and unreacted starting materials.
Q4: What analytical techniques are recommended for characterization?
A4: The structure and purity of this compound should be confirmed using a suite of analytical methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Poor Quality of Reagents | Verify the purity of starting materials (e.g., 3-phenyl-2,4-pentanedione, hydroxylamine hydrochloride) using appropriate analytical techniques. |
| Incorrect Stoichiometry | Carefully re-calculate and measure the molar ratios of your reactants. Ensure accurate weighing and dispensing, especially on a larger scale. |
| Suboptimal Reaction Temperature | Monitor the internal reaction temperature closely. If the reaction is exothermic, ensure the cooling system is adequate. Experiment with a range of temperatures to find the optimum. |
| Incorrect pH | The formation of isoxazoles can be pH-sensitive.[4] Monitor and adjust the pH of the reaction mixture as needed, for instance, by using a suitable base to neutralize HCl from hydroxylamine hydrochloride. |
Problem: Formation of Impurities or Isomeric Byproducts
| Possible Cause | Suggested Solution |
| Side Reactions due to High Temperature | Lower the reaction temperature and/or slow down the rate of reagent addition to minimize thermal decomposition and side reactions. |
| Lack of Regioselectivity | While less of an issue with a symmetrical diketone, ensure reaction conditions favor the desired isomer. Control of temperature and pH is key.[4] |
| Decomposition of Isoxazole Ring | The N-O bond in isoxazoles can be susceptible to cleavage under certain conditions, such as strongly basic environments.[6] Avoid harsh basic conditions during workup if possible. |
Problem: Difficulties in Product Purification
| Possible Cause | Suggested Solution |
| Oily Product Prevents Crystallization | Try triturating the oil with a non-polar solvent (e.g., hexane, pentane) to induce solidification. Seeding with a small crystal of pure product can also help. |
| Co-elution of Impurities in Chromatography | Screen different solvent systems (mobile phases) and stationary phases (e.g., normal phase, reverse phase) to achieve better separation. |
| Low Recovery from Recrystallization | Perform a solvent screen to identify a solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
Experimental Protocols & Data
Protocol: Scale-Up Synthesis of this compound
This protocol is a general guideline and should be optimized for specific laboratory and scale-up equipment.
1. Reaction Setup:
-
A suitable reactor is charged with 3-phenyl-2,4-pentanedione (1.0 eq) and a suitable solvent (e.g., ethanol).
-
The mixture is stirred and brought to the desired temperature (e.g., 50-60 °C).
2. Reagent Addition:
-
Hydroxylamine hydrochloride (1.1 eq) is dissolved in water, and a base (e.g., sodium acetate, 1.5 eq) is added.
-
This aqueous solution is added portion-wise to the reactor over a period of 1-2 hours, maintaining the internal temperature.
3. Reaction Monitoring:
-
The reaction progress is monitored by TLC or HPLC until the starting material is consumed (typically 4-8 hours).
4. Workup:
-
Once complete, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.
5. Purification:
-
The crude product is concentrated in vacuo.
-
Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Condition | Expected Yield | Purity (by HPLC) | Notes |
| Solvent | Ethanol | 75-85% | >95% | Good solubility for reactant and product. |
| Methanol | 70-80% | >95% | Similar to ethanol, may offer slightly different crystallization properties. | |
| Temperature | 25 °C (RT) | 50-60% | >90% | Slower reaction rate, may require extended reaction time. |
| 60 °C | 80-90% | >97% | Faster reaction, potential for more byproducts if not controlled. | |
| Base | Sodium Acetate | 80-90% | >97% | Mild base, effective at neutralizing HCl. |
| Pyridine | 70-85% | >95% | Organic base, may require more rigorous removal during workup. |
Visualizations
Experimental Workflow
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
structure-activity relationship (SAR) studies of 3,5-Dimethyl-4-phenylisoxazole analogs
A Comparative Guide to the Structure-Activity Relationship of 3,5-Dimethyl-4-phenylisoxazole Analogs and Related Isoxazole Derivatives
The isoxazole scaffold is a prominent feature in many biologically active compounds, drawing significant attention in medicinal chemistry for its diverse therapeutic potential.[1][2] Derivatives of isoxazole have been investigated for a range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs and related isoxazole derivatives, with a focus on their anticancer properties. The information is targeted towards researchers, scientists, and professionals in drug development.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro activity of various isoxazole derivatives, providing a comparative look at their potency against different cancer cell lines and protein targets. The data highlights how substitutions on the isoxazole and phenyl rings influence their biological effects.
| Compound ID | Target/Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 11h | BRD4(1) | 0.027 | 3,5-dimethylisoxazole with a dihydroquinazolinone moiety | [4] |
| BRD4(2) | 0.180 | [4] | ||
| HL-60 (Leukemia) | 0.120 | [4] | ||
| MV4-11 (Leukemia) | 0.09 | [4] | ||
| 11d | BRD4 | 0.55 | Pyridone derivative | [5] |
| MV4-11 (Leukemia) | 0.19 | [5] | ||
| 11e | BRD4 | 0.86 | Pyridone derivative | [5] |
| MV4-11 (Leukemia) | 0.32 | [5] | ||
| 11f | BRD4 | 0.80 | Pyridone derivative | [5] |
| MV4-11 (Leukemia) | 0.12 | [5] | ||
| 17 | PC3 (Prostate Cancer) | 5.82 | 3-phenylisoxazole with a hydroxamic acid moiety (HDAC inhibitor) | [6] |
| 10 | PC3 (Prostate Cancer) | 9.18 | 3-phenylisoxazole derivative | [6] |
| 22 | HCT116 (Colorectal Cancer) | 0.162 | Dimer of a 3,5-dimethylisoxazole derivative | [7] |
| 26 | PC3 (Prostate Cancer) | - | 3,5-diarylisoxazole derivative with high selectivity | [8] |
Structure-Activity Relationship (SAR) Insights
The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the core structure. Several studies have elucidated key SAR trends:
-
Substituents on the Phenyl Ring: For 3-phenylisoxazole derivatives acting as chitin synthesis inhibitors, the introduction of halogens (F, Cl, Br) or small alkyl groups (Me, Et, n-Pr, n-Bu) at the para-position of the phenyl ring can slightly enhance activity.[9] Conversely, bulky substituents like t-Bu or electron-withdrawing groups like NO2 and CF3 at the same position can drastically decrease activity.[9]
-
The Isoxazole Core as a Scaffold: The 3,5-dimethylisoxazole moiety has been effectively used as a mimic for acetylated lysine, enabling it to bind to bromodomains like those in BRD4.[10] The orientation of substituents on the isoxazole ring is critical for interaction with target proteins.
-
Linker and C-5 Position Modifications: In a series of trisubstituted isoxazoles targeting RORγt, the nature of the linker at the C-4 position and the substituent at the C-5 position significantly impacted potency.[11][12] For instance, an ether linkage was found to be beneficial, while a methylated amine linker led to a loss of activity.[11]
-
Dimerization: Dimerization of 3,5-dimethylisoxazole derivatives has been explored as a strategy to target both bromodomains of BRD4 simultaneously, leading to a significant increase in anti-proliferative activity.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols commonly used in the evaluation of these compounds.
Cell Proliferation Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., PC3, HCT116, MV4-11) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: The plates are incubated for a few hours, during which viable cells metabolize MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
BRD4 Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the binding of BRD4 to acetylated histones.
-
Reagents: Recombinant human BRD4 protein (specifically the bromodomains, e.g., BRD4(1)), a biotinylated histone peptide, and a detection system (e.g., AlphaScreen or TR-FRET) are used.
-
Assay Procedure: The test compounds are incubated with the BRD4 protein in an assay buffer.
-
Binding Reaction: The biotinylated histone peptide is then added, and the mixture is incubated to allow for binding.
-
Detection: Detection reagents (e.g., streptavidin-coated donor beads and antibody-coated acceptor beads for AlphaScreen) are added, and the plate is incubated in the dark.
-
Signal Measurement: The signal is read on a plate reader. A decrease in signal in the presence of the compound indicates inhibition of the BRD4-histone interaction. The IC50 value is determined from a dose-response curve.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate, for example, to confirm the downstream effects of a BRD4 inhibitor on c-Myc expression.[5][7]
-
Cell Lysis: Cells treated with the test compound are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein (e.g., anti-c-Myc or anti-BRD4).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is detected, indicating the amount of the target protein.
Visualizing Relationships and Pathways
General SAR Workflow
The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel chemical entities.
Caption: A generalized workflow for SAR studies.
BRD4 Signaling Pathway Inhibition
This diagram shows a simplified signaling pathway involving BRD4 and its inhibition by a 3,5-dimethylisoxazole analog, leading to downstream effects on cell proliferation.
Caption: Inhibition of the BRD4 pathway by an isoxazole analog.
Logical Relationships of Structural Modifications
This diagram illustrates the logical relationships between structural modifications of the isoxazole scaffold and their impact on biological activity based on the SAR findings.
Caption: Impact of structural modifications on isoxazole activity.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Efficacy of 3,5-Dimethyl-4-phenylisoxazole Derivatives as BRD4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic cancer therapy has seen a significant focus on the inhibition of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4. This protein plays a crucial role in the transcriptional regulation of key oncogenes such as c-MYC.[1][2][3] The 3,5-dimethylisoxazole scaffold has emerged as a promising pharmacophore for the development of potent BRD4 inhibitors. This guide provides a comparative analysis of the efficacy of novel 3,5-dimethyl-4-phenylisoxazole derivatives against established BET inhibitors, supported by experimental data and detailed methodologies.
Comparative Efficacy of BRD4 Inhibitors
The inhibitory activity of various compounds against BRD4 is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro efficacy of several 3,5-dimethylisoxazole derivatives compared to well-characterized BET inhibitors like (+)-JQ1 and OTX015 (Birabresib).
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| 3,5-Dimethylisoxazole Derivatives | ||||
| Compound 22 | BRD4(1) | 7.7 | AlphaScreen | [4] |
| Compound 11h | BRD4(1) | 27.0 | Unknown | [5] |
| Compound 11h | BRD4(2) | 180 | Unknown | [5] |
| Compound 3 | BRD4(1) | 4800 | ALPHA Assay | [6] |
| Pyridone Derivative 11d | BRD4 | 550 | Unknown | [3] |
| Pyridone Derivative 11e | BRD4 | 860 | Unknown | [3] |
| Pyridone Derivative 11f | BRD4 | 800 | Unknown | [3] |
| Known BET Inhibitors | ||||
| (+)-JQ1 | BRD4(1) | 77 | AlphaScreen | [7] |
| (+)-JQ1 | BRD4(2) | 33 | AlphaScreen | [7] |
| OTX015 (Birabresib) | BRD2/3/4 | 92-112 | Unknown | [8] |
| I-BET151 | BRD4 | 794 | Unknown | [9] |
Table 1: In Vitro Inhibitory Activity against BRD4. This table presents the IC50 values of various 3,5-dimethylisoxazole derivatives and known BET inhibitors against BRD4 bromodomains. Lower IC50 values indicate higher potency.
The antiproliferative effects of these compounds are crucial for their therapeutic potential. The following table shows the efficacy of these inhibitors in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| 3,5-Dimethylisoxazole Derivatives | ||||
| Compound 22 | HCT116 | 0.162 | Unknown | [4] |
| Compound 11h | HL-60 | 0.120 | Unknown | [5] |
| Compound 11h | MV4-11 | 0.09 | Unknown | [5] |
| Pyridone Derivative 11d | MV4-11 | 0.19 | Unknown | [3] |
| Pyridone Derivative 11e | MV4-11 | 0.32 | Unknown | [3] |
| Pyridone Derivative 11f | MV4-11 | 0.12 | Unknown | [3] |
| Known BET Inhibitors | ||||
| (+)-JQ1 | NMC cells | 0.004 | Viability | [7] |
Table 2: Antiproliferative Activity in Cancer Cell Lines. This table displays the IC50 values of 3,5-dimethylisoxazole derivatives and a known BET inhibitor in different cancer cell lines, indicating their potential as anticancer agents.
Experimental Protocols
A clear understanding of the methodologies used to generate the efficacy data is essential for accurate interpretation and comparison.
Biochemical Assays for BRD4 Inhibition
1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay):
-
Principle: This bead-based assay measures the disruption of the interaction between a biotinylated histone H4 peptide and a GST-tagged BRD4 protein.
-
Methodology:
-
GST-BRD4 is captured by glutathione-coated donor beads.
-
The biotinylated histone H4 peptide is captured by streptavidin-coated acceptor beads.
-
In the absence of an inhibitor, the proximity of the beads upon protein-peptide interaction results in the generation of a chemiluminescent signal.
-
In the presence of a competitive inhibitor, the interaction is disrupted, leading to a decrease in the signal.
-
IC50 values are calculated by measuring the signal intensity at various inhibitor concentrations.[7][10]
-
2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
-
Principle: This assay measures the binding of a fluorescently labeled ligand to the BRD4 protein.
-
Methodology:
-
A fluorescently labeled small molecule probe that binds to the BRD4 acetyl-lysine binding pocket is used.
-
BRD4 protein is also labeled with a FRET (Förster Resonance Energy Transfer) partner.
-
Binding of the probe to BRD4 brings the two fluorophores into proximity, generating a FRET signal.
-
Competitive inhibitors displace the fluorescent probe, leading to a decrease in the FRET signal.
-
IC50 values are determined by titrating the inhibitor concentration.[11][12]
-
Cell-Based Assays for Antiproliferative Activity
1. WST-1/MTS Assay:
-
Principle: These colorimetric assays measure cell viability based on the metabolic activity of the cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and treated with varying concentrations of the inhibitor.
-
After a defined incubation period (e.g., 72 hours), WST-1 or MTS reagent is added to the wells.
-
Mitochondrial dehydrogenases in viable cells convert the tetrazolium salt (WST-1 or MTS) into a formazan dye.
-
The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
-
IC50 values are calculated from the dose-response curves.[11]
-
BRD4 Signaling Pathway and Inhibition
BRD4 acts as an epigenetic reader, recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of target genes, including the potent oncogene c-MYC.[1][2] Inhibition of BRD4 disrupts this process, leading to the downregulation of c-MYC and subsequent cell cycle arrest and apoptosis in cancer cells.[3][5] BRD4 is also implicated in other signaling pathways critical for cancer progression, such as the Jagged1/Notch1 pathway, which is involved in cell migration and invasion.[13][14]
References
- 1. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD4: An emerging prospective therapeutic target in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 3,5-Dimethyl-4-phenylisoxazole Derivatives
A detailed examination of the spectroscopic data for 3,5-Dimethyl-4-phenylisoxazole and its derivatives reveals key structural insights valuable for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols and visualizations to facilitate a deeper understanding of their molecular architecture.
Spectroscopic Data Comparison
The spectroscopic data for this compound and a representative derivative, 3,5-Dimethyl-4-(3'-nitrophenylazo)isoxazole, are summarized below. These tables highlight the influence of substituents on the spectral properties of the core isoxazole structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not fully available in a comparable format. A spectrum is accessible for review.[1] |
| 3,5-Dimethyl-4-(3'-nitrophenylazo)isoxazole | 2.50 (s, 3H, CH₃), 2.82 (s, 3H, CH₃), 7.89 (dd, 1H), 8.26 (d, 1H), 8.39 (d, 1H), 8.52 (s, 1H)[2] |
¹³C NMR Data
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not available in the searched sources. |
| 3,5-Dimethyl-4-(3'-nitrophenylazo)isoxazole | 11.14, 11.43, 112.25, 123.21, 128.12, 131.24, 134.92, 148.32, 155.50, 156.39, 163.31[2] |
Infrared (IR) Spectroscopy
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | Data not available in the searched sources. | - |
| 3,5-Dimethyl-4-(3'-nitrophenylazo)isoxazole | 2923, 2856 | C-H stretching |
| 1603 | N=N stretching | |
| 1491 | C=C aromatic stretching | |
| 1405 | N-O stretching[2] |
Mass Spectrometry (MS)
| Compound | m/z | Ion |
| This compound | Data not available in the searched sources. | - |
| 3,5-Dimethyl-4-(3'-nitrophenylazo)isoxazole | 247.05 | [M+1]⁺[2] |
Experimental Protocols
The synthesis of isoxazole derivatives often involves the 1,3-dipolar cycloaddition reaction. A general procedure is outlined below.
General Synthesis of Isoxazole Derivatives:
A common method for synthesizing isoxazole rings is through the reaction of a nitrile oxide with an alkyne. For the synthesis of more complex derivatives, such as those containing an isoxazolidine ring, freshly prepared nitrones can be reacted with appropriate alkene-containing compounds. For instance, the S-alkylation of a thiol group using allyl bromide or propargyl bromide can yield precursors for cycloaddition reactions.[2] All synthesized compounds are typically characterized using spectroscopic methods like IR and NMR to confirm their structure.[2]
Spectroscopic Analysis:
-
NMR spectra are typically recorded on spectrometers operating at frequencies such as 300, 400, or 500 MHz.[2][3][4] Deuterated solvents like DMSO-d₆ or CDCl₃ are used, with tetramethylsilane (TMS) serving as an internal standard.[2][4]
-
IR spectra are often recorded using KBr pellets on an FTIR spectrometer.[5]
-
Mass spectra can be obtained using techniques like electrospray ionization (ESI).[5][6]
Visualizing Molecular Structure and Experimental Workflow
To better understand the structural relationships and the process of data acquisition, the following diagrams are provided.
Caption: General structure of this compound derivatives.
Caption: Workflow for spectroscopic data acquisition and comparison.
References
Assessing the Selectivity of 3,5-Dimethyl-4-phenylisoxazole Derivatives for Bromodomain and Extra-Terminal (BET) Family Proteins
For Researchers, Scientists, and Drug Development Professionals
The 3,5-dimethyl-4-phenylisoxazole scaffold has emerged as a key pharmacophore in the development of potent inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. These proteins are epigenetic readers that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammation, making them attractive therapeutic targets. This guide provides a comparative analysis of the selectivity of a representative this compound derivative against its primary target, BRD4, and other bromodomain-containing proteins, with a comparison to other well-established BET inhibitors.
Comparative Selectivity Profile of BET Inhibitors
The selectivity of a compound is paramount in drug development to minimize off-target effects and enhance therapeutic efficacy. The following table summarizes the inhibitory activity (IC50) of a representative this compound derivative, Compound 8 , and two clinically relevant BET inhibitors, (+)-JQ1 (a pan-BET inhibitor) and RVX-208 (a BET BD2-selective inhibitor), against various bromodomains.
| Target Bromodomain | 3,5-Dimethylisoxazole Derivative (Compound 8) IC50 (µM) | (+)-JQ1 IC50 (µM) | RVX-208 IC50 (µM) |
| BET Family | |||
| BRD4 (BD1) | 0.37 | 0.077[1] | 87[2] |
| BRD4 (BD2) | Not Reported | 0.033[1] | 0.51[2][3] |
| BRD3 (BD1) | Not Reported | Not Reported | 87[2] |
| BRD3 (BD2) | Not Reported | Not Reported | 0.51[2] |
| BRD2 (BD1) | Not Reported | Not Reported | Not Reported |
| BRD2 (BD2) | Not Reported | Not Reported | Not Reported |
| BRDT (BD1) | Not Reported | Not Reported | Not Reported |
| Non-BET Family | |||
| CREBBP | ~1.1 (3-fold less potent than vs BRD4(1))[4][5] | >10[1] | Not Reported |
| ATAD2 | >25 (% inhibition <25%)[4][5] | Not Reported | Not Reported |
| BAZ1A | >25 (% inhibition <25%)[4][5] | Not Reported | Not Reported |
| BAZ2B | >25 (% inhibition <25%)[4][5] | Not Reported | Not Reported |
| BRD9 | >25 (% inhibition <25%)[4][5] | Not Reported | Not Reported |
| GCN5L2 | >25 (% inhibition <25%)[4][5] | Not Reported | Not Reported |
| TIF1α | >25 (% inhibition <25%)[4][5] | Not Reported | Not Reported |
Data for Compound 8 and its selectivity against non-BET bromodomains are derived from percentage inhibition at a 25 µM concentration, indicating low affinity.[4][5]
Mechanism of Action: Competitive Inhibition of Acetylated Lysine Binding
BET inhibitors, including those with the this compound core, function by competitively binding to the acetylated lysine (KAc) binding pocket of bromodomains. This prevents the recruitment of BET proteins to chromatin, thereby inhibiting the transcription of target genes, many of which are involved in cell proliferation and survival, such as the c-MYC oncogene.
Caption: Mechanism of BRD4 inhibition by this compound derivatives.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust biochemical assays. The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a widely used method for this purpose.
Protocol: BRD4 (BD1) Inhibitor Screening using AlphaScreen
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the first bromodomain (BD1) of BRD4.
Principle: The assay measures the disruption of the interaction between a biotinylated histone H4 peptide (acetylated) and a GST-tagged BRD4 BD1 protein. Streptavidin-coated Donor beads bind to the biotinylated peptide, and Glutathione-coated Acceptor beads bind to the GST-tagged BRD4. When in close proximity, excitation of the Donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor beads, leading to a chemiluminescent signal at 520-620 nm. A competitive inhibitor will disrupt the protein-peptide interaction, separating the beads and causing a decrease in the signal.
Materials:
-
GST-tagged BRD4 (BD1) protein
-
Biotinylated acetylated histone H4 peptide
-
Streptavidin-coated Donor beads
-
Glutathione-coated Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Test compound (serially diluted)
-
Positive control inhibitor (e.g., (+)-JQ1)
-
384-well microplate (white, opaque)
-
Microplate reader capable of AlphaScreen detection
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a 1x Assay Buffer.
-
Dilute the GST-tagged BRD4 (BD1) protein to the desired final concentration (e.g., 20 nM) in 1x Assay Buffer.
-
Dilute the biotinylated acetylated histone H4 peptide to the desired final concentration (e.g., 20 nM) in 1x Assay Buffer.
-
Prepare serial dilutions of the test compound and positive control in 1x Assay Buffer containing a constant percentage of DMSO (e.g., final concentration of 0.5%).
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of the serially diluted test compound, positive control, or vehicle (for no-inhibitor and maximum signal controls) to the appropriate wells.
-
Add 5 µL of the diluted GST-tagged BRD4 (BD1) protein to all wells except the blank.
-
Add 5 µL of the diluted biotinylated acetylated histone H4 peptide to all wells.
-
Incubate the plate at room temperature for 30 minutes with gentle shaking, protected from light.
-
-
Bead Addition:
-
In subdued light, prepare a suspension of Glutathione-coated Acceptor beads in 1x Assay Buffer. Add 5 µL of the bead suspension to each well.
-
Incubate at room temperature for 60 minutes with gentle shaking, protected from light.
-
In subdued light, prepare a suspension of Streptavidin-coated Donor beads in 1x Assay Buffer. Add 5 µL of the bead suspension to each well.
-
Incubate at room temperature for 60-120 minutes with gentle shaking, protected from light.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable microplate reader.
-
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Normalize the data to the no-inhibitor control (100% activity) and a saturating concentration of the positive control (0% activity).
-
Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for determining inhibitor IC50 using AlphaScreen.
Conclusion
Derivatives of the this compound scaffold represent a promising class of BET inhibitors. The available data indicates that these compounds can achieve potent inhibition of BRD4. While showing good selectivity against a panel of non-BET bromodomains, further optimization may be required to enhance selectivity within the BET family and over other closely related bromodomains like CREBBP, depending on the therapeutic application. The provided experimental protocol for the AlphaScreen assay offers a robust framework for researchers to conduct their own selectivity profiling and structure-activity relationship studies to identify and characterize novel and selective BET inhibitors.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RVX-208, an inhibitor of BET transcriptional regulators with selectivity for the second bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Unveiling the Binding Secrets of 3,5-Dimethyl-4-phenylisoxazole to its Protein Target: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding mode of 3,5-Dimethyl-4-phenylisoxazole to its primary protein target, the bromodomain-containing protein 4 (BRD4). This document delves into supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with other notable BRD4 inhibitors.
The 3,5-dimethylisoxazole scaffold has emerged as a significant pharmacophore in the development of potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular focus on BRD4. This protein is a key epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription. Dysregulation of BRD4 activity has been implicated in a variety of diseases, including cancer and inflammation, making it a compelling therapeutic target.
This guide confirms that the 3,5-dimethylisoxazole moiety acts as a bioisostere of acetylated lysine, effectively mimicking its binding to the acetyl-lysine binding pocket of BRD4. This interaction is central to the inhibitory mechanism of compounds containing this scaffold.
Comparative Binding Affinity of this compound Derivatives and Other BRD4 Inhibitors
The following table summarizes the binding affinities (IC50 and Kd values) of various 3,5-dimethylisoxazole derivatives and well-characterized BRD4 inhibitors, JQ1 and I-BET762. This quantitative data allows for a direct comparison of their potencies.
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |
| 3,5-dimethylisoxazole derivative 14 | BRD4(1) | AlphaScreen | 32 | Not Reported |
| 3,5-dimethylisoxazole derivative 22 | BRD4(1) | AlphaScreen | 7.7 | Not Reported |
| 3,5-dimethylisoxazole derivative 11h | BRD4(1) | Not Specified | 27.0 | Not Reported |
| 3,5-dimethylisoxazole derivative 11d | BRD4 | Not Specified | 550 | Not Reported |
| 3,5-dimethylisoxazole derivative 11e | BRD4 | Not Specified | 860 | Not Reported |
| 3,5-dimethylisoxazole derivative 11f | BRD4 | Not Specified | 800 | Not Reported |
| (+)-JQ1 | BRD4(1) | AlphaScreen | 77 | 50 |
| (+)-JQ1 | BRD4(2) | AlphaScreen | 33 | 90 |
| I-BET762 | BRD2/4(1/2) | ITC | Not Reported | 28 (BRD2(1)), 40 (BRD2(2)), Not Reported (BRD4) |
Visualizing the Scientific Workflow and Binding Logic
To better illustrate the processes and relationships discussed in this guide, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for characterizing this compound derivatives.
Caption: Key interactions in the binding of the inhibitor to BRD4.
Detailed Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed protocols for the key experimental techniques are provided below.
Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA)
This assay is a bead-based immunoassay used to measure the binding of inhibitors to BRD4.
Materials:
-
Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% (w/v) Bovine Serum Albumin (BSA), 0.05% (v/v) CHAPS.
-
BRD4 Protein: Recombinant GST-tagged BRD4 (BD1 or BD2).
-
Biotinylated Histone Peptide: Biotinylated H4 acetylated at lysines 5, 8, 12, and 16.
-
AlphaLISA GST Acceptor Beads: (PerkinElmer).
-
AlphaLISA Streptavidin Donor Beads: (PerkinElmer).
-
384-well OptiPlate™: (PerkinElmer).
-
Test Compounds: this compound derivatives and other inhibitors dissolved in DMSO.
Procedure:
-
Compound Plating: Serially dilute the test compounds in DMSO and add 100 nL to the wells of a 384-well plate.
-
Reagent Preparation:
-
Prepare a solution of GST-BRD4 protein in assay buffer.
-
Prepare a solution of biotinylated histone peptide in assay buffer.
-
In the dark, prepare a suspension of AlphaLISA GST Acceptor beads in assay buffer.
-
In the dark, prepare a suspension of AlphaLISA Streptavidin Donor beads in assay buffer.
-
-
Assay Protocol:
-
Add 5 µL of the GST-BRD4 protein solution to each well.
-
Add 5 µL of the biotinylated histone peptide solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the AlphaLISA GST Acceptor bead suspension to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of the AlphaLISA Streptavidin Donor bead suspension to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an EnVision plate reader using standard AlphaLISA settings (excitation at 680 nm, emission at 615 nm).
-
Data Analysis: Calculate IC50 values by fitting the data to a four-parameter logistical equation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of an inhibitor to the BRD4 protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
ITC Buffer: A buffer in which both the protein and the ligand are stable and soluble (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). The buffer used for protein purification and for dissolving the ligand must be identical.
-
BRD4 Protein: Purified recombinant BRD4 (BD1 or BD2) dialyzed extensively against the ITC buffer.
-
Test Compounds: Dissolved in the final dialysis buffer.
-
ITC Instrument: (e.g., Malvern MicroCal).
Procedure:
-
Sample Preparation:
-
Prepare the BRD4 protein solution to a final concentration of 20-50 µM in the ITC cell.
-
Prepare the inhibitor solution to a final concentration of 200-500 µM in the injection syringe.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the injection volume (e.g., 2 µL) and the number of injections (e.g., 20).
-
Set the spacing between injections (e.g., 150 seconds).
-
-
Titration:
-
Perform an initial injection of a smaller volume (e.g., 0.4 µL) to remove any air from the syringe and then discard this data point during analysis.
-
Initiate the automated titration of the inhibitor into the protein solution.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
X-ray Crystallography
This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the BRD4 protein, confirming the binding mode at an atomic level.
Materials:
-
BRD4 Protein: Highly purified and concentrated (e.g., 10-20 mg/mL) BRD4 (BD1 or BD2).
-
Test Compound: this compound derivative dissolved in a suitable solvent (e.g., DMSO).
-
Crystallization Screens: Commercially available screens of different precipitant solutions.
-
Crystallization Plates: (e.g., sitting-drop or hanging-drop vapor diffusion plates).
-
Cryoprotectant: A solution to prevent ice crystal formation during flash-cooling (e.g., mother liquor supplemented with 20-30% glycerol or ethylene glycol).
Procedure:
1. Co-crystallization:
-
Complex Formation: Incubate the purified BRD4 protein with a 2-5 fold molar excess of the inhibitor for several hours on ice.
-
Crystallization Screening: Set up crystallization trials by mixing the protein-inhibitor complex solution with various precipitant solutions from the screens in crystallization plates.
-
Crystal Growth: Incubate the plates at a constant temperature (e.g., 4 °C or 20 °C) and monitor for crystal growth over several days to weeks.
-
Crystal Harvesting and Cryo-cooling:
-
Carefully transfer a single crystal from the drop into a cryoprotectant solution.
-
Flash-cool the crystal in liquid nitrogen.
-
2. Crystal Soaking (for apo-crystals):
-
Apo-crystal Growth: Grow crystals of the BRD4 protein without the inhibitor.
-
Soaking: Prepare a solution of the inhibitor in a cryoprotectant solution at a concentration several-fold higher than its Kd.
-
Soak the apo-crystal in this solution for a period ranging from minutes to hours.
-
Cryo-cooling: Directly flash-cool the soaked crystal in liquid nitrogen.
3. Data Collection and Structure Determination:
-
X-ray Diffraction: Collect X-ray diffraction data from the cryo-cooled crystal at a synchrotron source.
-
Data Processing: Process the diffraction data to obtain a set of structure factors.
-
Structure Solution and Refinement: Solve the crystal structure using molecular replacement with a known BRD4 structure as a search model. Refine the model against the experimental data and build the inhibitor into the electron density map.
Conclusion
This guide provides a comprehensive overview of the binding mode of this compound to its protein target, BRD4. The presented data and detailed experimental protocols offer a valuable resource for researchers in the field of drug discovery and chemical biology. The comparative analysis with established inhibitors highlights the potential of the 3,5-dimethylisoxazole scaffold as a promising starting point for the development of novel and potent BRD4 inhibitors. The provided visualizations aim to facilitate a clearer understanding of the scientific workflow and the key molecular interactions involved.
Safety Operating Guide
Personal protective equipment for handling 3,5-Dimethyl-4-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3,5-Dimethyl-4-phenylisoxazole. The following procedures are based on the known hazards of structurally similar isoxazole derivatives and are intended to ensure the safety of all laboratory personnel.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles or a face shield | Must be worn at all times to protect against splashes and airborne particles. A face shield is recommended when there is a higher risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Impervious gloves are essential to prevent skin contact.[1] Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory coat or chemical-resistant overalls | Provides a barrier against accidental spills and contamination of personal clothing.[1][2] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the compound as a powder or if there is a potential for aerosol generation. Use in a well-ventilated area or under a chemical fume hood is the primary engineering control.[2] |
II. Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is paramount to maintaining a safe laboratory environment.
A. Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area.[1]
B. Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Dispensing and Use:
-
Carefully open the container, avoiding the creation of dust if the compound is in solid form.
-
Use appropriate tools (e.g., spatula, scoop) to handle the material.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[1]
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Wash hands and any exposed skin with soap and water.
-
Remove and properly store or dispose of PPE.
-
III. Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste materials containing this compound in a designated, properly labeled, and sealed container.
-
-
Disposal Route:
IV. Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and clean it up using an inert absorbent material. Place the absorbed material in a sealed container for disposal. |
V. Workflow and Emergency Response Diagram
The following diagram illustrates the standard workflow for handling this compound and the immediate actions to be taken in case of an emergency.
Caption: Workflow for handling this compound and emergency response procedures.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
